Methyl (4-chlorobenzene-1-sulfinyl)acetate
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Overview
Description
Methyl (4-chlorobenzene-1-sulfinyl)acetate is an organic compound that features a sulfinyl group attached to a benzene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-chlorobenzene-1-sulfinyl)acetate typically involves the reaction of 4-chlorobenzenesulfinyl chloride with methyl acetate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chlorobenzene-1-sulfinyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Methyl (4-chlorobenzene-1-sulfonyl)acetate.
Reduction: Methyl (4-chlorobenzene-1-sulfanyl)acetate.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4-chlorobenzene-1-sulfinyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4-chlorobenzene-1-sulfinyl)acetate involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and stability of the compound. The chlorine atom on the benzene ring can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-bromobenzene-1-sulfinyl)acetate
- Methyl (4-fluorobenzene-1-sulfinyl)acetate
- Methyl (4-methylbenzene-1-sulfinyl)acetate
Uniqueness
Methyl (4-chlorobenzene-1-sulfinyl)acetate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects compared to other halogenated or substituted benzene derivatives. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfinylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-13-9(11)6-14(12)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSGICRRSYOVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502336 |
Source
|
Record name | Methyl (4-chlorobenzene-1-sulfinyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73281-90-0 |
Source
|
Record name | Methyl (4-chlorobenzene-1-sulfinyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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